molecular formula C17H16N4O6S2 B2913159 (4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 923513-89-7

(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No. B2913159
CAS RN: 923513-89-7
M. Wt: 436.46
InChI Key: DWTBOPQOKRPRRJ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure . Benzothiazole derivatives have a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal properties . The benzo[d]thiazol-2-yl (piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype .

Scientific Research Applications

Benzothiazoles in Anti-mycobacterial Research

The benzothiazole moiety, particularly in the form of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has been identified as a promising chemotype for anti-mycobacterial activity. A study developed thirty-six benzo[d]thiazole-2-carboxamides and assessed their potential against Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited significant activity, indicating the potential of benzothiazole derivatives in tuberculosis treatment research (Pancholia et al., 2016).

Piperazine Derivatives in Antimicrobial and Antileishmanial Activities

Piperazine-linked compounds have been extensively studied for their antimicrobial and antileishmanial properties. For instance, piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with benzamidine substituents showed promising antileishmanial activity against Leishmania major. Modifications on the benzamidine moiety significantly influenced the compounds' efficacy, highlighting the importance of structural optimization in medicinal chemistry (Tahghighi et al., 2011).

properties

IUPAC Name

[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S2/c1-29(25,26)11-2-3-12-14(10-11)28-17(18-12)20-8-6-19(7-9-20)16(22)13-4-5-15(27-13)21(23)24/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTBOPQOKRPRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

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